1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups. The pyridine and pyrimidine rings, along with the piperidine ring, would form the core of the molecule, with the various substituents attached at specific positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Scientific Research Applications
Cholinesterase and Aβ-Aggregation Inhibition
Research into pyrimidine derivatives, including those structurally related to the specified compound, has shown potential applications in the treatment of neurodegenerative diseases. For instance, a novel class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation. These compounds target multiple pathological routes in Alzheimer's disease (AD), indicating a significant area of application for related chemical structures in therapeutic interventions against AD and potentially other neurodegenerative conditions (T. Mohamed et al., 2011).
Antimicrobial Activity
Another research avenue for pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives is in the development of new antimicrobial agents. For example, a study on coumarin derivatives, which includes pyrimidino and pyrrolopyrimidinone structures, explored their synthesis and biological evaluation, indicating that these compounds possess antimicrobial properties. This suggests potential applications of related compounds in combating microbial infections and contributing to the development of new antibiotics (M. A. Al-Haiza et al., 2003).
Antithrombotic Properties
The conversion of related compounds into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates another significant area of application. These compounds have shown favorable cerebral and peripheral effects, indicating their potential use in preventing thrombosis. The process involves synthesizing new antithrombotic compounds with enhanced biological activity, underscoring the chemical versatility and therapeutic potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives (H. Furrer et al., 1994).
Safety and Hazards
Future Directions
Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties . Further studies could also explore its potential uses in various applications, such as in the development of new drugs or materials .
Properties
IUPAC Name |
6-benzyl-12-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-10-12-27(13-11-17)25(31)21-14-20-23(28(21)16-19-6-4-3-5-7-19)26-22-9-8-18(2)15-29(22)24(20)30/h3-9,14-15,17H,10-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDHZTDKZCTQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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